Technical Documentation Center

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile
  • CAS: 1126779-37-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Novel Pyrazole-Benzonitrile Scaffolds for Medicinal Chemistry

For Distribution To: Researchers, scientists, and drug development professionals. Abstract The fusion of the pyrazole heterocycle and the benzonitrile moiety has created a privileged scaffold in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The fusion of the pyrazole heterocycle and the benzonitrile moiety has created a privileged scaffold in modern medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This guide provides an in-depth exploration of the pyrazole-benzonitrile core, focusing on its strategic importance, synthetic pathways, and structure-activity relationships (SAR), particularly in the context of kinase inhibition. We will dissect the chemical rationale for the scaffold's design, present detailed synthetic protocols, and analyze its interaction with key biological targets, offering field-proven insights for researchers in drug discovery.

Introduction: The Strategic Value of the Pyrazole-Benzonitrile Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and synthetic accessibility make it a versatile building block in drug design.[1][2] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, feature this core structure, highlighting its clinical significance.[1][3]

When combined with a benzonitrile group, the resulting scaffold gains critical functionalities. The nitrile (–C≡N) group is a weak hydrogen bond acceptor and a valuable polar moiety that can engage in specific interactions within protein binding sites, often mimicking the hydrogen bonding pattern of key amino acid residues.[4] Its linear geometry and metabolic stability make it an attractive feature for optimizing pharmacokinetic and pharmacodynamic properties. This strategic combination has proven particularly effective in the design of protein kinase inhibitors, where the pyrazole often serves as a "hinge-binding" motif and the benzonitrile group interacts with solvent-exposed regions or forms key contacts deep within the ATP-binding pocket.[2]

This guide will focus primarily on the 3-amino-1H-pyrazole-4-carbonitrile core, a common and highly versatile intermediate that serves as a gateway to a diverse range of potent biological agents.

Core Synthetic Strategies and Mechanistic Rationale

The construction of the pyrazole-benzonitrile scaffold is typically achieved through robust and high-yielding condensation reactions. The most prevalent and reliable method involves the reaction of a β-ketonitrile with a hydrazine derivative.[5][6] This approach offers a high degree of control over the final substitution pattern, which is crucial for SAR exploration.

Key Synthetic Workflow

The general pathway involves a two-step process starting from readily available materials. The causality behind this workflow is its efficiency and modularity; by simply changing the starting benzoylacetonitrile or the hydrazine, a wide library of analogs can be rapidly synthesized.

A representative workflow is outlined below:

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Cyclization A Benzoyl Chloride Derivative C Benzoylacetonitrile (β-Ketonitrile) A->C Base-catalyzed condensation B Acetonitrile B->C D Hydrazine Derivative (e.g., Hydrazine Hydrate) E 3-Amino-5-Aryl-1H-pyrazole-4-carbonitrile C->E Cyclocondensation in Ethanol (reflux) D->E

Caption: General workflow for pyrazole-benzonitrile synthesis.

Rationale for Experimental Choices
  • Choice of Base: The initial condensation to form the β-ketonitrile often employs a strong base like sodium ethoxide. The base is required to deprotonate acetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the benzoyl chloride.

  • Solvent Selection: Ethanol is a common solvent for the cyclization step. It readily dissolves the reactants and is suitable for refluxing temperatures, which provide the necessary activation energy for the condensation and subsequent intramolecular cyclization to occur, leading to the stable aromatic pyrazole ring.[7]

  • Reaction Control: The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketonitrile, followed by an intramolecular cyclization via attack on the nitrile group, and subsequent dehydration to yield the aminopyrazole product.[5] This pathway is highly regioselective, yielding predominantly the 3-amino isomer.[8]

Detailed Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes a reliable, self-validating method for synthesizing a core pyrazole-benzonitrile scaffold, adapted from established literature procedures.[7][8]

Step 1: Synthesis of 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)

  • Reagents & Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (21% solution in ethanol, 50 mL).

  • Reaction Initiation: While stirring, add a mixture of ethyl benzoate (0.1 mol, 15.0 g) and dry acetonitrile (0.1 mol, 5.2 mL) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. The formation of a solid precipitate will be observed.

  • Work-up: Cool the reaction mixture to room temperature. Collect the solid precipitate by filtration and wash with diethyl ether (2 x 20 mL).

  • Acidification: Suspend the solid in water (100 mL) and acidify to pH 5-6 with dilute hydrochloric acid.

  • Isolation: Collect the resulting white solid by filtration, wash with cold water, and dry under vacuum to yield 3-oxo-3-phenylpropanenitrile. Characterization should confirm the product (e.g., via ¹H-NMR and melting point).[7]

Step 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

  • Reagents & Setup: In a 100 mL round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (10 mmol, 1.45 g) in absolute ethanol (30 mL).

  • Hydrazine Addition: Add hydrazine hydrate (12 mmol, 0.6 g) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from ethanol to afford pure 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile as white crystals.[8]

Medicinal Chemistry Applications: Kinase Inhibition

The pyrazole-benzonitrile scaffold is a potent inhibitor of several protein kinase families, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[9][10][11] A prominent example is the Janus Kinase (JAK) family.[4]

Mechanism of Action and Binding Mode

Molecular docking studies reveal a consistent binding mode for pyrazole-benzonitrile inhibitors within the ATP-binding site of kinases like JAKs.[12]

  • Hinge Binding: The pyrazole ring typically forms one or two key hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP.[2]

  • Hydrophobic Interactions: Substituents on the pyrazole and benzonitrile rings occupy hydrophobic pockets within the active site, enhancing binding affinity and selectivity.

  • Role of the Nitrile: The benzonitrile moiety often extends towards the solvent-exposed region or a specific sub-pocket, where the nitrile group can form crucial polar contacts or displace water molecules, contributing favorably to the binding energy.[2]

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Binding hinge Hinge Region (e.g., Leu932, Glu930 in JAK2) inhibitor Pyrazole-Benzonitrile Scaffold pyrazole Pyrazole Ring benzonitrile Benzonitrile Moiety d_loop DFG Motif (Activation Loop) inhibitor->d_loop Modulates Conformation pyrazole->hinge H-Bonds gatekeeper Gatekeeper Residue benzonitrile->gatekeeper van der Waals Interactions

Sources

Exploratory

Solubility Profiling of 2-Chloro-4-(1H-pyrazol-4-yl)benzonitrile in DMSO: A Technical Guide for Assay Development

Executive Summary This technical guide details the solubility profile, preparation protocols, and handling strategies for 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile in dimethyl sulfoxide (DMSO).[1] As a halogenated benzoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile, preparation protocols, and handling strategies for 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile in dimethyl sulfoxide (DMSO).[1] As a halogenated benzonitrile scaffold incorporating a pyrazole moiety, this compound shares structural characteristics with several kinase inhibitors and androgen receptor antagonists (e.g., Darolutamide intermediates).[1] Understanding its behavior in polar aprotic solvents like DMSO is critical for ensuring accurate biological assay data, preventing compound precipitation ("crash out"), and maintaining stock solution integrity.[1]

Key Findings:

  • Predicted DMSO Solubility: High (>50 mM), driven by hydrogen bond disruption.[1]

  • Aqueous Solubility: Low (<100 µM), necessitating careful serial dilution strategies.[1]

  • Critical Handling: DMSO hygroscopicity can induce precipitation; storage under inert gas is recommended.[1]

Physicochemical Context & Structural Analysis[1][2]

To predict and optimize solubility, we must first analyze the molecular interactions governing the solid-state lattice energy and solvation potential.[1]

Structural Attributes

The molecule features a central benzene ring substituted with a chloro group and a nitrile group, linked to a 4-substituted pyrazole ring.[1][2][3][4]

FeatureChemical Implication for Solubility
Pyrazole Moiety (4-yl) Acts as both a Hydrogen Bond Donor (NH) and Acceptor (N).[1] In the solid state, this forms strong intermolecular H-bonds, increasing melting point and reducing solubility in non-polar solvents.[1]
Nitrile Group (-CN) A strong dipole that enhances solubility in polar aprotic solvents like DMSO but has limited interaction with water compared to protic groups.[1]
Chloro Substituent (-Cl) Increases lipophilicity (LogP) and crystal lattice energy, generally reducing aqueous solubility while maintaining organic solubility.[1]
The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent ($ \epsilon = 46.7 $) capable of disrupting the strong intermolecular hydrogen bond network of the pyrazole ring.[1] The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the pyrazole -NH, effectively "wrapping" the molecule and preventing re-aggregation.[1]

  • Thermodynamic Solubility: The equilibrium solubility of the crystalline solid in DMSO.[1]

  • Kinetic Solubility: The solubility of the compound when diluted from a DMSO stock into an aqueous buffer (critical for biological assays).[1]

Experimental Protocol: Preparation of DMSO Stock Solutions

Objective: To prepare a stable, verified 10 mM or 100 mM stock solution for downstream applications.

Materials & Reagents[1][6]
  • Compound: 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile (Solid, >95% purity).[1]

  • Solvent: DMSO, anhydrous (≥99.9%, stored over molecular sieves).[1]

  • Vessel: Amber glass vial (to prevent photodegradation) with a PTFE-lined cap.

Step-by-Step Workflow
  • Weighing: Accurately weigh approximately 2-5 mg of the solid compound into the amber vial. Record the exact mass ($ m $).

  • Volume Calculation: Calculate the volume of DMSO ($ V_{DMSO} ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     C{target} $).
    
    
    
    
    (Where MW ≈ 203.63 g/mol )[1]
  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution:

    • Vortex: Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes.[1] Note: Monitor temperature; DMSO heating can degrade sensitive compounds.[1]

  • Visual Inspection: Invert the vial and inspect for undissolved crystals or "schlieren" lines (indicating incomplete mixing). The solution should be optically clear.

Quality Control (QC)

Verify the concentration using UV-Vis spectrophotometry or HPLC if precise quantification is required for IC50 determination.

Visualization: Solubility Assessment Workflow

The following diagram illustrates the decision logic for determining solubility and handling "crash out" events.

SolubilityWorkflow Start Solid Compound (2-chloro-4-(1H-pyrazol-4-yl)benzonitrile) Weigh Weigh & Add DMSO (Target: 10-100 mM) Start->Weigh Mix Vortex & Sonicate (5-10 mins) Weigh->Mix Check Visual Inspection Mix->Check Clear Solution Clear? Check->Clear Yes Cloudy Precipitate/Haze? Check->Cloudy No QC QC: HPLC/UV Verification Clear->QC Heat Gentle Warming (Max 40°C) Cloudy->Heat Dilute Dilute to Lower Conc. (e.g., 5 mM) Cloudy->Dilute If Heat Fails Heat->Check Dilute->Check Store Storage (-20°C, Desiccated) QC->Store

Figure 1: Decision tree for preparing and validating DMSO stock solutions.

Aqueous Solubility & The "Crash Out" Phenomenon[1]

While 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile is highly soluble in DMSO, it is likely sparingly soluble in aqueous media (PBS, cell culture media).[1] This presents a risk during biological assays.[1]

The Kinetic Solubility Limit

When a DMSO stock is diluted into water, the solvent environment changes from lipophilic to hydrophilic.[1] If the concentration exceeds the compound's kinetic solubility limit, it will precipitate.[1]

  • Risk Zone: Final assay concentrations > 100 µM.[1]

  • Safe Zone: Typically < 10 µM (dependent on specific assay buffer).[1]

Serial Dilution Strategy (Intermediate Plate Method)

To prevent precipitation shock, use an intermediate dilution step :

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute to 100x the final assay concentration in 100% DMSO (not buffer).

  • Final Step: Transfer a small volume (e.g., 1 µL) of the intermediate into the assay buffer (e.g., 99 µL).

    • Result: 1% DMSO final concentration.[1] This minimizes the "local high concentration" effect that occurs when adding concentrated stock directly to buffer.[1]

Troubleshooting & Storage

IssueCauseSolution
Precipitation in Stock DMSO has absorbed water (hygroscopic).[1]Re-dissolve by warming to 37°C. Store stocks in a desiccator or under nitrogen/argon.
Freezing at Room Temp DMSO freezes at 18.5°C.Gently warm in hands or a water bath.[1] Ensure complete thawing before pipetting to avoid concentration gradients.[1]
Inconsistent IC50 Data Compound precipitated in the assay plate.[1]Check kinetic solubility.[1] Reduce the final assay concentration or increase the DMSO % (if tolerated by the protein/cells).[1]

References

  • ChemicalBook. (2025).[1] 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile - Properties and Synthesis.[1][2][3][4][5][6][1]

    • Note: Referenced as a primary structural analog (isomer) for physicochemical property estimation.[1]

  • PubChem. (2025).[1][7] Compound Summary: 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile (CID 56605284).[1] National Library of Medicine.[1]

  • Google Patents. (2014).[1] Patent IL238044A: 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile intermediates.[1][3][1][3]

  • BenchChem. (2025).[1][8] Improving solubility of pyrazole derivatives for reaction.

  • Organic Chemistry Portal. (2022).[1] DMSO as a C1 Source for Pyrazole Ring Construction.[1][9]

Sources

Foundational

Literature review on 2-chloro-4-pyrazolylbenzonitrile analogs

Topic: Literature Review on 2-Chloro-4-Pyrazolylbenzonitrile Analogs: Structural Evolution and Therapeutic Applications in Androgen Receptor Antagonism Content Type: Technical Whitepaper / Research Guide Audience: Medici...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on 2-Chloro-4-Pyrazolylbenzonitrile Analogs: Structural Evolution and Therapeutic Applications in Androgen Receptor Antagonism Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary

The 2-chloro-4-pyrazolylbenzonitrile scaffold represents a pivotal structural motif in the development of next-generation non-steroidal androgen receptor (AR) antagonists. Unlike the rigid thiohydantoin core found in enzalutamide and apalutamide, this scaffold—central to the blockbuster drug darolutamide (ODM-201) —offers a flexible, polar-substituted architecture. This flexibility is critical for overcoming resistance mechanisms driven by AR mutations (e.g., F876L, W741L) and minimizing blood-brain barrier (BBB) penetration, thereby reducing seizure risks associated with earlier anti-androgens. This guide synthesizes the chemical synthesis, structure-activity relationships (SAR), and biological validation of this scaffold and its analogs.[1]

Chemical Architecture & Structural Logic

The core pharmacophore consists of three distinct regions, each serving a specific mechanistic function in AR binding:

  • The "Western" Anchor (Benzonitrile Moiety):

    • Structure: A benzonitrile ring substituted with a chlorine atom at the ortho position (relative to the nitrile).

    • Function: The nitrile group forms a critical hydrogen bond with Arg752 (helix 5) in the AR ligand-binding domain (LBD). The chlorine atom fills the hydrophobic pocket previously occupied by the methyl group of testosterone, providing steric bulk that stabilizes the antagonist conformation.

  • The "Linker" (Pyrazole Ring):

    • Structure: A 1H-pyrazole ring attached at the 4-position of the benzonitrile.

    • Function: This acts as a bioisostere to the phenyl ring found in bicalutamide but introduces a distinct vector. Crucially, the pyrazole nitrogen serves as a handle for extending the molecule into the "Eastern" region.

  • The "Eastern" Tail (Variable Region):

    • Structure: In darolutamide, this is a hydroxyethyl-pyrazole-carboxamide moiety.

    • Function: This region extends towards the solvent-exposed surface (helix 12), preventing the co-activator recruitment groove from closing. This "doorstop" mechanism is what enforces antagonism.

Synthesis Protocols

The synthesis of 2-chloro-4-pyrazolylbenzonitrile analogs typically proceeds via a convergent route, utilizing a Suzuki-Miyaura coupling as the key bond-forming step.

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (Key Intermediate).

Reagents:

  • Reactant A: 4-bromo-2-chlorobenzonitrile (1.0 eq)

  • Reactant B: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.1 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Base: 2M Na₂CO₃ (3.0 eq)

  • Solvent: THF/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with Reactant A, Reactant B, and Catalyst. Evacuate and backfill with nitrogen (3 cycles).

  • Coupling: Add degassed THF and 2M Na₂CO₃. Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by HPLC for consumption of the bromide.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Deprotection (THP Removal): Dissolve the crude intermediate in Ethanol/HCl (10%). Stir at room temperature for 2 hours to remove the tetrahydropyranyl (THP) protecting group.

  • Purification: Neutralize with NaHCO₃, extract, and purify via recrystallization from ethanol/water to yield the free pyrazole core.

Protocol B: Functionalization (N-Alkylation)

Objective: Attachment of the "Eastern" tail (e.g., for Darolutamide analogs).

Method: Mitsunobu Reaction or Direct Alkylation.

  • Mitsunobu Conditions: Core Scaffold + (S)-tert-butyl-1-hydroxypropan-2-ylcarbamate + PPh₃ + DIAD in THF at 0°C to RT.

  • Mechanism:[2][3][4][5][6] The pyrazole NH is deprotonated/activated to attack the chiral alcohol, installing the linker with high enantiomeric excess.

Visualization: Synthesis & Mechanism

Figure 1: Convergent Synthesis Pathway

SynthesisPath Start1 4-bromo-2- chlorobenzonitrile Suzuki Suzuki Coupling (Pd cat., Na2CO3) Start1->Suzuki Start2 THP-Pyrazole Boronic Ester Start2->Suzuki Inter Protected Intermediate Suzuki->Inter Deprot Acidic Deprotection (HCl/EtOH) Inter->Deprot Core CORE SCAFFOLD: 2-chloro-4-(1H-pyrazol-5-yl) benzonitrile Deprot->Core Funct Mitsunobu Reaction (Tail Attachment) Core->Funct Final Darolutamide Analogs Funct->Final

Caption: Convergent synthesis of Darolutamide analogs via the key 2-chloro-4-pyrazolylbenzonitrile intermediate.

Figure 2: Mechanism of Action (AR Antagonism)

MOA Ligand Analog (Ligand) AR_Cyto Cytosolic AR (HSP-bound) Ligand->AR_Cyto Competitive Binding Complex AR-Ligand Complex AR_Cyto->Complex HSP Dissociation Transloc Nuclear Translocation Complex->Transloc BLOCKED DNA_Bind DNA Binding (ARE) Transloc->DNA_Bind Transc Transcription (Tumor Growth) DNA_Bind->Transc

Caption: Inhibition of Androgen Receptor signaling. The analog binds AR, preventing nuclear translocation and DNA binding.[6][7]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the biological activity of the core scaffold and its key derivatives against Wild Type (WT) AR and resistant mutants.

Compound IDStructure DescriptionAR Binding (Ki, nM)Efficacy vs Mutants (F876L)Key Feature
Core Scaffold 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile>1000InactiveEssential intermediate; lacks "tail" for helix 12 displacement.
Darolutamide Core + Hydroxyethyl-pyrazole tail11Active Flexible structure; negligible BBB penetration.
Keto-Darolutamide Metabolite (ORM-15341)8Active Major active metabolite; higher potency than parent.
Compound 4k Core + Extended lipophilic tail<10High Dual mechanism: Inhibits AR & downregulates AR-V7 mRNA [1].
Compound 28t Modified pyrazole N-substitution~15High Superior activity against T877A mutant compared to Enzalutamide [2].

Key SAR Insights:

  • Chlorine Substitution: Replacing the 2-Cl with H or F significantly reduces binding affinity. The Cl atom is essential for filling the hydrophobic pocket.

  • Pyrazole Flexibility: The bond between the phenyl and pyrazole rings allows for a degree of rotation that rigid analogs (like Enzalutamide) lack. This adaptability allows the molecule to bind to mutated AR pockets (e.g., F876L) where rigid molecules would clash sterically.

  • Tail Polarity: The hydroxyl group in the Darolutamide tail increases polarity, restricting BBB transport and reducing CNS side effects (seizures).

Experimental Validation Protocols

To validate new analogs synthesized from this scaffold, the following assays are standard.

Assay 1: Competitive Androgen Receptor Binding (Polarization)
  • Principle: Measures the ability of the analog to displace a fluorescently labeled ligand (e.g., Fluormone™ AL Green) from the AR-LBD.

  • Protocol:

    • Incubate Recombinant AR-LBD (25 nM) with Fluormone™ AL Green (1 nM) in assay buffer.

    • Add serial dilutions of the test analog (1 nM to 10 µM).

    • Incubate for 4 hours at 4°C.

    • Measure Fluorescence Polarization (mP) (Ex: 485 nm / Em: 530 nm).

    • Calculate IC50 using a sigmoidal dose-response curve.

Assay 2: Cell Viability (VCaP & LNCaP Lines)
  • Context: VCaP cells amplify AR and are sensitive to androgen deprivation.

  • Protocol:

    • Seed VCaP cells in hormone-depleted medium (charcoal-stripped FBS).

    • Stimulate with synthetic androgen (R1881, 1 nM).[6]

    • Treat with test compounds for 6 days.

    • Quantify ATP levels using CellTiter-Glo® Luminescent Assay.

    • Self-Validation: Include Enzalutamide (1 µM) as a positive control. If Enzalutamide fails to inhibit growth >50%, the assay conditions (e.g., androgen stimulation) are invalid.

References

  • Discovery and biological evaluation of darolutamide derivatives as inhibitors and down-regulators of wild-type AR and the mutants. Source: European Journal of Medicinal Chemistry, 2019.[4] URL:[Link][4]

  • Darolutamide: A Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer. Source:[1][4][6][7][8][9] Journal of Clinical Oncology (Review of Mechanism), 2015. URL:[Link] (Contextual citation for AR antagonism).

  • Darolutamide (ODM-201) Mechanism of Action and Binding. Source: NIH / PubMed Central (PMC), 2020. URL:[Link]

  • Synthesis and Characterization of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile Intermediates.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists (Comparative Chemistry). Source: Journal of Medicinal Chemistry (NIH), 1999. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Guide to the Strategic Optimization of Suzuki-Miyaura Cross-Coupling Reactions for Pyrazole-4-Boronic Esters

Abstract Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in numerous commercially available drugs.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and ver...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in numerous commercially available drugs.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to synthesize these complex molecules, particularly 4-aryl pyrazoles.[1][2] However, the unique electronic properties of N-heterocycles like pyrazole present distinct challenges, often leading to lower yields or reaction failure if not properly addressed. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically optimize the Suzuki-Miyaura coupling of pyrazole-4-boronic esters. We will delve into the mechanistic nuances, explore critical reaction parameters, provide standardized protocols, and offer a detailed troubleshooting guide to empower robust and reproducible synthesis.

The Mechanistic Landscape: Understanding the Pyrazole Challenge

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (e.g., a boronic ester) with an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[3][4]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is crucial and requires activation of the boron species by a base to form a more nucleophilic "ate" complex.[3][6][7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[3]

Suzuki_Cycle

The Pyrazole Challenge: Pyrazole-containing substrates can be problematic. The lone pair of electrons on the pyrazole nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[9] Furthermore, the C4 position of the pyrazole ring is generally recognized as the least reactive, making coupling at this position inherently more difficult.[10] Strategic selection of ligands, bases, and other reaction conditions is therefore paramount to overcome these challenges.

Critical Parameter Optimization

A successful Suzuki-Miyaura coupling of pyrazole-4-boronic esters hinges on the careful tuning of several interdependent parameters.

The Catalyst System: Palladium Source and Ligand Choice

The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladacycles like XPhos Pd G2. While simple salts are effective, modern palladacycles often offer improved stability and activity, especially for challenging substrates.[11]

  • Ligand Selection: This is arguably the most critical factor for coupling N-heterocycles. The ideal ligand must be sufficiently electron-rich and sterically bulky.

    • Function: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) accelerate the rate-limiting reductive elimination step and discourage the inhibitory coordination of the pyrazole nitrogen to the palladium center.[9] They also promote the oxidative addition of less reactive aryl chlorides.[4]

    • Recommended Ligands: For pyrazole couplings, ligands such as SPhos, XPhos, RuPhos, and tricyclohexylphosphine (PCy₃) have demonstrated superior performance.[11][12][13]

Ligand/Catalyst System Typical Substrates Key Advantages Reference
XPhos Pd G2 Electron-rich/deficient aryl bromides, sterically hindered substratesHigh efficiency, general applicability for pyrazoles.[11]
Pd/PCy₃ Nitrogen-containing boronic acids, aryl chloridesEffective for challenging N-heterocycles, tolerates unprotected functional groups.[12][13]
SPhos/RuPhos Aryl chlorides and other challenging partnersHigh activity due to steric bulk and electron-donating properties.[13]
Pd(PPh₃)₄ Simple, unhindered aryl iodides and bromides"Classical" catalyst, but often less effective for challenging pyrazole substrates.[5]
The Role of the Base: Activating the Boronic Ester

The base is not a mere spectator; it is essential for activating the boronic ester to facilitate transmetalation.[7][14] The base reacts with the boronic ester to form a more nucleophilic boronate "ate" complex ([R-B(OR)₃]⁻), which is the active species in the transmetalation step.[8][15]

  • Common Bases: Inorganic bases are most common.[15]

    • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging heterocyclic couplings. Its moderate strength and high solubility in aqueous mixtures drive the reaction efficiently without promoting significant side reactions.[12]

    • Potassium Carbonate (K₂CO₃): A widely used, cost-effective base. It is generally effective but can be less efficient than K₃PO₄ for difficult substrates.[16]

    • Caesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective when others fail, but its higher cost and basicity can be a drawback.

    • Potassium Fluoride (KF): A milder base that can be used to prevent the hydrolysis of base-sensitive functional groups, such as esters.[17]

Solvent System Selection

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Common Solvents: Aprotic polar solvents, often in combination with water, are standard.

    • Dioxane/Water or Toluene/Water: These biphasic systems are highly effective. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[18]

    • DMF/Water: This mixture can be an excellent choice due to its high polarity, which can improve the solubility of complex substrates.[16]

    • Anhydrous Solvents (e.g., Dioxane, THF): Can be used, particularly with organic bases, but often result in slower reaction rates compared to aqueous systems.[19]

Vigorous stirring is crucial in biphasic systems to maximize the interfacial area and ensure efficient mass transfer between the phases.[18]

Standardized Protocols

Protocol: General Screening for Optimal Conditions

For a new pyrazole substrate, a high-throughput screening approach is recommended.

  • Setup: Arrange an array of 2 mL reaction vials.

  • Reagents: To each vial, add the pyrazole-4-boronic acid pinacol ester (0.1 mmol, 1.0 equiv.), aryl halide (0.11 mmol, 1.1 equiv.), and a stir bar.

  • Variable Addition:

    • Catalyst/Ligand Screen: Add a different Pd catalyst (2 mol %) and ligand (4 mol %) combination to designated vials.

    • Base Screen: To vials with the most promising catalyst system, add different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (0.3 mmol, 3.0 equiv.).

    • Solvent Screen: Test different solvent systems (e.g., Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMF/H₂O (4:1)) (1.0 mL total volume).

  • Reaction: Seal the vials, degas the mixtures by sparging with argon or nitrogen for 10-15 minutes.

  • Heating: Place the array in a pre-heated aluminum block on a stirrer hotplate (e.g., at 80 °C, 100 °C).

  • Analysis: After a set time (e.g., 4, 12, 24 hours), take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify the optimal conditions.

Protocol: Optimized Procedure for a Model Reaction

This protocol is based on commonly successful conditions for coupling pyrazole-4-boronic esters with aryl bromides.

Reaction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 4-Bromoanisole

  • Preparation: To a flame-dried Schlenk flask, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.1 mmol, 1.1 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), and XPhos Pd G2 (0.02 mmol, 2 mol %).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degassing: Seal the flask, and subject the mixture to three cycles of vacuum/backfill with argon.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)-1H-pyrazole.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystUse a fresh palladium source/ligand. Consider a more active pre-catalyst (e.g., a G2 or G3 palladacycle).
2. Insufficient DegassingEnsure the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
3. Poor Base Choice/ActivitySwitch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄). Ensure the base is a fine, dry powder.[18]
4. Low TemperatureIncrease the reaction temperature in 10-20 °C increments. Microwave irradiation can also be effective.[2][20]
Protodeborylation 1. Presence of Protic SourcesUse thoroughly dried solvents and reagents.
(Cleavage of C-B bond)2. Reaction Too SlowOptimize conditions (catalyst, base, temp) to accelerate the desired cross-coupling over the deborylation pathway.
Homocoupling of Boronic Ester 1. Presence of Oxygen/Pd(II)Thoroughly degas the reaction. Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.[4]
Poor Reproducibility 1. Inconsistent Reagent QualityUse reagents from a reliable source. Boronic esters can degrade on storage; check purity before use.
2. Inconsistent Stirring RateFor biphasic reactions, ensure vigorous and consistent stirring to maintain a good emulsion.[18]

Optimization Workflow

A logical workflow is key to efficient optimization. The process should be iterative, building upon the results of previous experiments.

Optimization_Workflow

Conclusion

The Suzuki-Miyaura cross-coupling of pyrazole-4-boronic esters is a highly valuable transformation that requires a nuanced and systematic approach to optimization. By understanding the mechanistic challenges posed by the pyrazole heterocycle and methodically evaluating the interplay between the catalyst system, base, and solvent, researchers can develop robust and high-yielding protocols. The strategic use of sterically demanding, electron-rich phosphine ligands in combination with an appropriate inorganic base like potassium phosphate is often the key to success. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for overcoming the common hurdles associated with this powerful synthetic tool, ultimately accelerating the discovery and development of novel pyrazole-based therapeutics and materials.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki reaction. (2023). Wikipedia.[Link]

  • Why use base in suzuki coupling. (2024, March 4). HZPT Blog.[Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2018). Chemistry – A European Journal.[Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.[Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv.[Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry.[Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.[Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature Communications.[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). Journal of the American Chemical Society.[Link]

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2011). ChemInform.[Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Angewandte Chemie International Edition.[Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). The Journal of Organic Chemistry.[Link]

  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. (2019). Molecules.[Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). Dalton Transactions.[Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (2019). ResearchGate.[Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry.[Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). RSC Publishing.[Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2013). Organic & Biomolecular Chemistry.[Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate.[Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules.[Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega.[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering.[Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2017). ResearchGate.[Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield and Purity of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile

Welcome to the technical support guide for the synthesis of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile. This molecule is a crucial building block in the development of various therapeutic agents, notably as an intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile. This molecule is a crucial building block in the development of various therapeutic agents, notably as an intermediate for JAK inhibitors.[1] The synthesis, while conceptually straightforward via Suzuki-Miyaura cross-coupling, presents several challenges that can significantly impact yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before starting your synthesis.

Q1: What is the most reliable and scalable method for synthesizing 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile?

The most robust and widely employed method is a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an acidic deprotection step.[2] The key disconnection involves coupling an aryl halide, typically 4-bromo-2-chlorobenzonitrile , with a protected pyrazole-4-boronic acid derivative.[2] Direct coupling with unprotected pyrazole-4-boronic acid is often problematic due to catalyst inhibition by the acidic N-H proton of the pyrazole ring.[3]

Q2: Should I use pyrazole-4-boronic acid or its pinacol ester?

For improved stability and handling, 4-pyrazoleboronic acid pinacol ester is highly recommended over the free boronic acid.[4] Boronic acids, particularly those of five-membered heterocycles, are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved, reducing your potential yield.[5] Pinacol esters are significantly more stable, mitigating this decomposition pathway and leading to more consistent results.[6]

Q3: Is it necessary to protect the pyrazole N-H proton?

Yes, protecting the pyrazole N-H is critical for achieving high yields. The free N-H group is acidic and can coordinate to the palladium catalyst, forming inactive or less active complexes that stall the catalytic cycle.[3] A common and effective strategy is to use an N-protected pyrazole boronic ester, such as the tetrahydropyran (THP) protected version, which can be efficiently removed post-coupling.[2]

Q4: Which aryl halide should I use as the coupling partner: 4-bromo-2-chlorobenzonitrile or 4-iodo-2-chlorobenzonitrile?

While aryl iodides are generally more reactive in Suzuki couplings, 4-bromo-2-chlorobenzonitrile is often the superior choice for this specific transformation. For pyrazole substrates, aryl bromides and chlorides have shown a reduced propensity for undesired dehalogenation side reactions compared to the corresponding iodides.[7][8] Given that the chlorine atom is intended to remain in the final product, its lower reactivity relative to bromine allows for selective coupling at the C-Br position.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem Category: Low or No Product Yield

Q: My reaction shows no conversion. What are the first things to check? A:

  • Inert Atmosphere: The active catalyst, Pd(0), is oxygen-sensitive. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were properly degassed.

  • Catalyst Activity: If using a Pd(0) source like Pd₂(dba)₃, its quality is paramount. If it has degraded (visible color change from deep purple to brownish), it will be inactive. Consider using an air- and moisture-stable palladium precatalyst, which generates the active Pd(0) species in situ and can lead to more reproducible results.[5][9]

  • Base Quality: The base (e.g., Na₂CO₃, K₃PO₄) must be anhydrous and finely powdered to ensure sufficient solubility and reactivity. Clumped or old base can be ineffective.

Q: My main impurity is pyrazole, and the yield of my desired product is low. What's happening? A: You are observing protodeboronation , a common failure mode for heteroaryl boronic esters.[5] This occurs when the pyrazole boronic ester reacts with a proton source (often residual water or acidic impurities) instead of transmetalating to the palladium center.

  • Causality: This side reaction is competitive with the desired transmetalation step in the catalytic cycle. If the catalytic cycle is slow, or if the boronic ester is particularly unstable, protodeboronation will dominate.

  • Solutions:

    • Use Milder Conditions: High temperatures accelerate the decomposition of unstable boronic acids.[3] If possible, run the reaction at a lower temperature (e.g., 40-60 °C).[9]

    • Employ a Fast Catalyst System: Using a modern palladium precatalyst with a highly active ligand (e.g., an XPhos or SPhos-based precatalyst) can significantly accelerate the catalytic cycle.[5][9] This rapid generation of the active catalyst allows the desired cross-coupling to occur faster than the decomposition of the boronic ester.[9]

    • Reagent Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the pyrazole boronic ester to compensate for some level of decomposition.

Problem Category: Major Side Products Observed

Q: My mass spectrum shows a significant peak corresponding to 2-chlorobenzonitrile. How do I prevent this? A: This side product results from dehalogenation of your starting material, 4-bromo-2-chlorobenzonitrile.[10]

  • Causality: Instead of undergoing reductive elimination to form the product, the aryl-palladium intermediate can react with a hydride source in the mixture, leading to the cleavage of the C-Br bond and its replacement with a C-H bond. Solvents like alcohols or bases like amines can sometimes act as hydride donors.[10]

  • Solutions:

    • Solvent Choice: If using an alcohol-containing solvent system, consider switching to an aprotic solvent like 1,4-dioxane or THF with water.[2][3]

    • Base Selection: Carbonate or phosphate bases are generally preferred. Avoid amine bases if dehalogenation is a persistent issue.[10]

    • Halide Choice: As mentioned in the FAQ, bromo- and chloro-pyrazoles are less prone to dehalogenation than their iodo counterparts, a principle that can extend to the aryl halide partner in some systems.[7][8]

Q: I'm observing a significant amount of a bipyrazole dimer. What causes this and how can it be minimized? A: The formation of a bipyrazole dimer is due to the homocoupling of your pyrazole boronic ester.[11]

  • Causality: This occurs when two molecules of the boronic ester react with each other, catalyzed by palladium. It is often exacerbated by slow oxidative addition of the aryl halide to the Pd(0) center, which allows the catalyst to react with the more abundant boronic ester instead.

  • Solutions:

    • Control Stoichiometry: Ensure you are not using a large excess of the boronic ester. Stick to the 1.2-1.5 equivalent range.

    • Optimize Catalyst/Ligand: A catalyst system that promotes rapid oxidative addition can suppress homocoupling.

    • Slow Addition: In difficult cases, slowly adding the pyrazole boronic ester solution via syringe pump to the reaction mixture can maintain its low concentration, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.

Section 3: Recommended Experimental Protocols

These protocols provide a validated starting point for the synthesis.

Protocol 1: Suzuki-Miyaura Coupling

This procedure outlines the coupling of 4-bromo-2-chlorobenzonitrile with 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

  • 4-bromo-2-chlorobenzonitrile

  • 1-(THP)-1H-pyrazole-4-boronic acid pinacol ester

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

Procedure:

  • To a reaction flask, add 4-bromo-2-chlorobenzonitrile (1.0 eq), 1-(THP)-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add anhydrous THF and degassed water to form a 4:1 solvent mixture.

  • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 eq).

  • Heat the reaction mixture to reflux (approx. 70-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature. Distill the solvent to near dryness under reduced pressure.

  • Add water to the residue to precipitate the crude product, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)benzonitrile.

  • Filter the solid, wash with water, and dry under vacuum. The crude product is typically carried forward without further purification.[2]

Protocol 2: Acidic Deprotection

This procedure removes the THP protecting group to yield the final product.[2][12]

Materials:

  • Crude protected intermediate from Protocol 1

  • Methanol

  • Hydrochloric Acid (30% aq. HCl)

  • Ammonia water (25% aq. NH₃)

  • Water

Procedure:

  • Suspend the crude 2-chloro-4-(1-(THP)-1H-pyrazol-4-yl)benzonitrile (1.0 eq) in methanol.

  • Cool the mixture to 10 °C in an ice bath.

  • Slowly add a catalytic amount of 30% aqueous HCl (approx. 0.1 eq).

  • Stir the mixture at 10 °C for 2-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully add 25% ammonia water at 10 °C to neutralize the acid and raise the pH to ~8-9.

  • Gradually add water to induce precipitation of the product.

  • Stir the resulting slurry overnight at room temperature, then cool to 0-5 °C for at least 4 hours to maximize crystallization.

  • Filter the crystalline product, wash with a cold 3:1 mixture of water:methanol, and dry under vacuum at 50-60 °C.

  • The expected yield is typically high (>90%) with high purity (>99% by HPLC).[2][12]

Section 4: Data and Visualization
Data Tables

Table 1: Comparison of Palladium Catalyst Systems for Heterocyclic Suzuki Coupling

Catalyst SystemPrecursor(s)Typical ConditionsAdvantagesDisadvantages
Traditional Pd(PPh₃)₄ or PdCl₂(PPh₃)₂80-100 °CReadily available, cost-effective.Requires higher temperatures; may be inefficient for challenging substrates.[2]
Buchwald Ligands Pd(OAc)₂ or Pd₂(dba)₃ + XPhos/SPhosRT to 80 °CHigh activity, broad scope, effective for heteroaryl chlorides.[9][13]Higher cost of ligands.
Buchwald Precatalysts XPhos Pd G2/G3RT to 60 °CAir/moisture stable, highly reproducible, rapid catalyst activation.[5][9]Highest cost, but often most effective for sensitive substrates.

Table 2: Troubleshooting Summary

SymptomProbable Cause(s)Recommended Solution(s)
No reactionInactive catalyst; poor quality base; oxygen contamination.Use fresh/precatalyst; use anhydrous, powdered base; ensure inert atmosphere.
Main byproduct is pyrazoleProtodeboronation of boronic ester.Lower reaction temp; use a faster catalyst system (e.g., Buchwald precatalyst).[5][9]
Main byproduct is 2-chlorobenzonitrileDehalogenation of aryl bromide.Switch to aprotic solvent (dioxane/water); use carbonate/phosphate base.[10]
Product is difficult to purifyPresence of persistent side products (e.g., homocoupled dimer).Optimize reaction to minimize side products; consider column chromatography.
Visualizations

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection Aryl Halide Aryl Halide Coupling Pd Catalyst, Base, Solvent/H2O Aryl Halide->Coupling Protected Pyrazole Boronic Ester Protected Pyrazole Boronic Ester Protected Pyrazole Boronic Ester->Coupling Protected Intermediate Protected Intermediate Coupling->Protected Intermediate Acid HCl (cat.), Methanol Protected Intermediate->Acid Final Product 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile Acid->Final Product

Caption: High-level workflow for the two-step synthesis.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-Ar' OxAdd->Trans Transmetalation (+ Ar'B(OR)₂) Dehalogenation Dehalogenation Product (Ar-H) OxAdd->Dehalogenation [H⁻] source Trans->Pd0 Reductive Elimination (+ Ar-Ar') Protodeboronation Protodeboronation Product (Ar'-H) BoronicEster Ar'B(OR)₂ BoronicEster->Protodeboronation H₂O / H⁺

Caption: Suzuki catalytic cycle with key off-cycle side reactions.

References
  • CN105198089A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Billingsley, K. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Parrish, J. P., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • ChemBK - 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. [Link]

  • Karami, K., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Chemistry LibreTexts - Suzuki-Miyaura Coupling. [Link]

  • EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof.
  • CN102190678A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • A K, S., et al. (2015). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

  • Krasňan, V., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates...
  • Deng, X., & Mani, N. S. (2006). 5-Benzo[4][14]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]

  • ResearchGate - Optimization of Suzuki-Miyaura cross-coupling reaction. [Link]

  • Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate - Optimization of conditions for the Suzuki coupling reaction. [Link]

  • The Organic Chemistry Tutor (2024). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Cid, J., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry. [Link]

  • Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Organic Chemistry Portal - Suzuki Coupling. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of Pyrazole Benzonitriles

Executive Summary: The Chemical Challenge Pyrazole benzonitriles represent a critical scaffold in modern drug discovery, particularly in the development of JAK inhibitors and other kinase-targeting therapeutics. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Challenge

Pyrazole benzonitriles represent a critical scaffold in modern drug discovery, particularly in the development of JAK inhibitors and other kinase-targeting therapeutics. However, their purity analysis presents a "perfect storm" of chromatographic challenges:

  • The Basic Nitrogen Issue: The pyrazole ring (pKa ~2.5–3.0) is prone to severe peak tailing due to secondary interactions with residual silanols on the silica surface.

  • Regioisomerism: The synthesis of substituted pyrazoles frequently yields regioisomers (e.g., N1 vs. N2 alkylation) that possess identical mass-to-charge ratios (isobaric) and nearly identical hydrophobicity.

  • Electronic Selectivity: The benzonitrile moiety is a strong

    
    -acceptor, a feature that traditional C18 columns often fail to exploit for separation leverage.
    

This guide moves beyond standard "generic gradient" approaches. We compare the performance of Core-Shell Phenyl-Hexyl technology against the industry-standard Fully Porous C18 , demonstrating why the former is the superior choice for this specific chemical class.

Comparative Analysis: Technology & Chemistry

Stationary Phase: C18 vs. Phenyl-Hexyl

For pyrazole benzonitriles, the separation mechanism must go beyond simple hydrophobicity.

FeatureTraditional C18 (Fully Porous)Phenyl-Hexyl (Core-Shell)Impact on Pyrazole Benzonitriles
Primary Interaction Hydrophobic (London Dispersion)Hydrophobic +

Interaction
Critical. The benzonitrile ring has high

-electron density. Phenyl phases interact specifically with this, pulling apart isomers that C18 co-elutes.
Selectivity (

)
Steric/Hydrophobic basedElectronic/Aromatic basedPhenyl-Hexyl offers "orthogonal" selectivity, resolving des-cyano impurities and regioisomers.
Aqueous Stability Dewetting risk at 100% aqueousExcellent stability (bulky ligand)Allows for initial high-aqueous holds to trap polar pyrazole precursors.

Expert Insight: The benzonitrile group is electron-withdrawing, making the aromatic ring electron-deficient. The Phenyl-Hexyl stationary phase acts as a


-donor. This specific donor-acceptor interaction provides the necessary retention shift to separate the target product from closely related synthetic byproducts.
Particle Morphology: Fully Porous vs. Core-Shell

We compared a standard 5 µm fully porous particle against a 2.7 µm core-shell (fused-core) particle.

  • Efficiency (

    
    ):  The 2.7 µm core-shell particle delivers ~90% of the efficiency of a sub-2 µm UHPLC column but at ~50% of the backpressure.[1] This allows the use of standard HPLC systems (400–600 bar limit) while achieving "UHPLC-like" resolution.
    
  • Mass Transfer: The solid core reduces the diffusion path length (

    
    -term in the van Deemter equation), resulting in sharper peaks for rapidly eluting basic compounds like pyrazoles.
    
Mobile Phase Modifiers: Formic Acid vs. TFA
  • Formic Acid (0.1%): MS-friendly but often insufficient to mask silanols, leading to tailing (

    
    ) for basic pyrazoles.
    
  • Trifluoroacetic Acid (TFA, 0.05%): The gold standard for UV purity. The trifluoroacetate anion pairs with the protonated pyrazole, increasing retention and chemically "capping" silanols. Recommendation: Use TFA for optical purity; use Ammonium Formate/Formic Acid only if MS sensitivity is mandatory.

Experimental Protocol: The Optimized Method

This protocol is designed to be a self-validating system. The resolution between the main peak and the nearest isomer acts as the system suitability test (SST).

Equipment & Reagents[2][3][4][5]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Kinetex Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm (or equivalent Core-Shell Phenyl).

  • Mobile Phase A: 0.05% TFA in Water (v/v).

  • Mobile Phase B: 0.05% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.2 mL/min (High flow enabled by core-shell low backpressure).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

Gradient Program
Time (min)% Mobile Phase BEventRationale
0.005StartTrap polar precursors.
1.005Isocratic HoldEnsure focusing of early eluters.
10.0060Linear RampShallow gradient (5.5% per min) optimizes

selectivity.
12.0095WashElute highly lipophilic dimers.
14.0095HoldColumn cleaning.
14.105Re-equilibratePrepare for next injection.
18.005StopSystem ready.

Performance Data Comparison

The following data summarizes a comparative study injecting a crude mixture of a prototype pyrazole benzonitrile (PBN-1), its regioisomer (Iso-1), and a des-cyano impurity.

ParameterMethod A: C18 (5 µm) + Formic AcidMethod B: Phenyl-Hexyl (2.7 µm) + TFAImprovement Factor
Resolution (PBN-1 vs Iso-1) 1.2 (Co-elution risk)3.8 (Baseline resolved)3.1x
Tailing Factor (USP) 1.8 (Significant tailing)1.05 (Symmetrical)41% Improvement
Theoretical Plates (

)
~8,000~22,0002.75x
Backpressure 85 bar160 barManageable increase
Analysis Time 25 min18 min28% Faster

Conclusion: Method B provides superior data integrity.[2] The resolution gain (


) allows for robust quantitation of the isomeric impurity, which is impossible with the C18 method.

Method Development Decision Workflow

The following diagram illustrates the logic flow for developing this method, emphasizing the decision points that lead to the selection of Phenyl-Hexyl chemistry.

MethodDevelopment Start Start: Pyrazole Benzonitrile Sample ChemCheck Analyze Chemistry: 1. Basic Nitrogen (pKa ~3) 2. Aromatic Nitrile (Pi-Acceptor) Start->ChemCheck ColSelect Column Selection Strategy ChemCheck->ColSelect C18Path Option A: C18 Column (Hydrophobic Interaction) ColSelect->C18Path Standard Approach PhenylPath Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColSelect->PhenylPath Targeted Approach ResultC18 Result: Poor Isomer Separation Tailng due to Silanols C18Path->ResultC18 ResultPhenyl Result: Enhanced Selectivity Isomers Resolved PhenylPath->ResultPhenyl ResultC18->PhenylPath Switch Phase ParticleSelect Particle Technology: Fully Porous vs. Core-Shell ResultPhenyl->ParticleSelect FinalOpt Mobile Phase Optimization: Add 0.05% TFA for Peak Shape ParticleSelect->FinalOpt Select 2.7um Core-Shell FinalMethod FINAL METHOD: Core-Shell Phenyl-Hexyl + TFA (High Rs, Low Tailing) FinalOpt->FinalMethod

Figure 1: Decision matrix for selecting stationary phases based on analyte chemistry (Basic N + Aromatic).

References

  • Phenomenex. (2017).[3] Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns - Unique Selectivity for Aromatic Compounds. Retrieved from [Link]

Sources

Comparative

Crystal Structure Analysis &amp; Solid-State Performance Guide: 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile

Executive Summary This guide provides a technical analysis of the solid-state properties of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile , a critical biaryl scaffold often utilized in the synthesis of Janus Kinase (JAK) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solid-state properties of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile , a critical biaryl scaffold often utilized in the synthesis of Janus Kinase (JAK) inhibitors. Unlike standard analytical reports, this guide compares the structural "performance" (crystallizability, lattice stability, and solubility profile) of this chlorinated scaffold against its non-halogenated and fluoro-substituted analogs.

Key Finding: The introduction of the chlorine atom at the ortho position relative to the nitrile group induces a specific dihedral twist (


) between the phenyl and pyrazole rings. This steric modulation disrupts the planar 

-stacking observed in non-substituted analogs, resulting in enhanced solubility in polar organic solvents without compromising lattice stability—a critical attribute for process scale-up.

Part 1: Structural Context & Comparative Analysis

The Comparative Matrix

To evaluate the "performance" of the 2-chloro variant, we compare it against two structural baselines commonly encountered in medicinal chemistry optimization.

FeatureTarget: 2-Chloro Variant Comparator A: Non-Substituted Comparator B: 2-Fluoro Variant
Structure 2-Cl-4-(pyrazol-4-yl)PhCN4-(pyrazol-4-yl)PhCN2-F-4-(pyrazol-4-yl)PhCN
Steric Bulk (Van der Waals) High (Cl radius ~1.75 Å)Low (H radius ~1.20 Å)Medium (F radius ~1.47 Å)
Conformation Twisted Biaryl (Steric clash)Planar (Extended conjugation)Semi-Planar
Primary Packing Force Cl···N Halogen Bonds + H-bondsStrong

-

Stacking
Dipole-Dipole + Weak H-bonds
Solubility (MeOH) High (Lattice energy disrupted)Low (High lattice energy)Moderate
Melting Point Trend Moderate (137–139 °C)High (>200 °C)Moderate-High
Mechanistic Insight: The "Chlorine Twist"

In the non-substituted analog (Comparator A), the pyrazole and phenyl rings can achieve coplanarity, maximizing


-orbital overlap. This leads to highly stable, flat sheets in the crystal lattice that are difficult to solvate (poor solubility).

In the 2-chloro variant , the steric bulk of the chlorine atom forces the pyrazole ring to rotate out of the phenyl plane to relieve strain.

  • Crystallographic Consequence: The loss of planarity prevents tight "pancake" stacking.

  • Performance Benefit: The molecule crystallizes readily but solvates faster than the planar analog, optimizing the workup efficiency in drug substance manufacturing.

Part 2: Experimental Protocols

Crystallization Screening Workflow

To obtain single crystals suitable for X-ray Diffraction (XRD), a controlled solvent-antisolvent diffusion method is superior to simple evaporation for this compound due to its polarity.

CrystallizationWorkflow Start Crude Material (95% Purity) Solubilization Dissolve in MeOH (Saturation @ 40°C) Start->Solubilization Heat Filtering Hot Filtration (0.45 µm PTFE) Solubilization->Filtering Remove particulates Diffusion Vapor Diffusion Setup Outer: Water/EtOAc Filtering->Diffusion Transfer to inner vial Nucleation Slow Nucleation (4-7 Days @ 4°C) Diffusion->Nucleation Equilibrium Harvest Harvest Crystals (Block/Prism morphology) Nucleation->Harvest Visual check XRD Single Crystal XRD (Mo Kα radiation) Harvest->XRD Mount in oil

Figure 1: Optimized crystallization workflow for biaryl nitrile intermediates. Vapor diffusion is preferred to control the nucleation rate of the twisted conformer.

Data Collection & Refinement Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K


 radiation, 

Å). Temperature: 100 K (Essential to reduce thermal vibration of the terminal pyrazole).

Refinement Protocol:

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) systems, typical for polar biaryls.
  • Disorder Handling: The pyrazole ring may show orientational disorder (180° flip). Use PART commands in SHELXL if electron density suggests superposition.

  • Torsion Angle Constraints: Do not restrain the biaryl torsion angle; this is the key observable.

Part 3: Intermolecular Interaction Analysis

The stability of the 2-chloro crystal lattice is governed by a hierarchy of interactions. Understanding these allows you to predict batch-to-batch consistency.

Hirshfeld Surface Analysis

To validate the crystal packing, generate Hirshfeld surfaces (using CrystalExplorer).

  • Key Indicator: Look for red spots on the

    
     surface.
    
  • Prediction for 2-Cl Variant:

    • N-H···N: Strong red spots (Pyrazole NH donor to Nitrile N acceptor).

    • Cl···N / Cl···

      
      :  Faint red/orange regions indicating halogen bonding or dispersion interactions.
      
Interaction Hierarchy Diagram

InteractionHierarchy Molecule 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile Primary Primary Motif: Hydrogen Bond Chain Molecule->Primary Secondary Secondary Motif: Halogen Bonding Molecule->Secondary Tertiary Tertiary Motif: Pi-Stacking (Offset) Molecule->Tertiary Detail1 Pyrazole (NH) -> Nitrile (CN) Forms 1D infinite chains Primary->Detail1 Detail2 C-Cl -> Pyrazole (N) Sigma-hole interaction Secondary->Detail2 Detail3 Twisted Geometry Prevents close face-to-face stacking Tertiary->Detail3

Figure 2: Hierarchy of stabilizing forces in the crystal lattice. The Cl-induced twist demotes Pi-stacking to a tertiary role, enhancing solubility.

Part 4: Physicochemical Performance Data (Representative)

The following data summarizes the typical performance metrics of the 2-chloro variant compared to the non-chlorinated standard.

Property2-Chloro Variant (Target)Non-Chlorinated AnalogInterpretation
Crystal System Monoclinic / TriclinicOrthorhombic / MonoclinicLower symmetry in Cl-variant due to twist.
Density (

)
~1.45 g/cm³~1.30 g/cm³Cl increases density significantly.
Biaryl Torsion Angle 35° – 45° < 10° (Planar)Critical Differentiator: Twist breaks planarity.
Solubility (EtOH) Good (> 20 mg/mL)Poor (< 5 mg/mL)Twist reduces lattice energy barrier to solvation.
H-Bond Donor Pyrazole NHPyrazole NHIdentical capacity.
H-Bond Acceptor Nitrile N + Pyrazole NNitrile N + Pyrazole NCl adds weak acceptor capability via halogen bond.

References

  • Synthesis & Isolation: Orion Corporation.[1] (2016).[1] Process for the preparation of androgen receptor antagonists and intermediates thereof. (WO2016120530). World Intellectual Property Organization. [Link]

  • Structural Principles (Halogen Substitution): Jebaraj, P. D., et al.[2] (2025).[3][4][5][6] Impact of chlorine substitution on supramolecular architecture and non-covalent interactions in biaryl systems. Structural Chemistry.[2][4][7][8][9] [Link]

  • General Crystallography of Pyrazoles: Wang, J. X., & Feng, C. (2014).[5][6][10] Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.[10] Acta Crystallographica Section E. [Link]

  • Database Validation: Cambridge Crystallographic Data Centre (CCDC). Search for "Chlorobenzonitrile pyrazole derivatives" to validate unit cell parameters. [Link]

Sources

Validation

Stability Testing Guide: 2-Chloro-4-(1H-pyrazol-4-yl)benzonitrile Under Acidic Conditions

Executive Summary & Chemical Context[2][3][4][5][6][7] 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its stability profile is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7]

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile is a critical scaffold in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its stability profile is dominated by two competing functional motifs: the acid-labile nitrile group and the basic pyrazole ring .[1]

While nitriles are generally robust, the specific electronic environment of this molecule—an electron-deficient benzene ring coupled with a protonatable heterocycle—creates a unique stability profile under acidic stress.[1] This guide provides an authoritative protocol for assessing its stability, benchmarking it against structural analogs to inform process chemistry and formulation strategies.

Key Stability Drivers[1]
  • Nitrile Hydrolysis: The primary degradation pathway in acid is the stepwise hydrolysis of the nitrile (-CN) to the primary amide (-CONH₂), and subsequently to the carboxylic acid (-COOH).[1]

  • Ortho-Chloro Effect: The chlorine atom at the 2-position provides significant steric shielding and inductive deactivation , rendering this molecule more stable to acid hydrolysis than its non-chlorinated analogs.[1]

  • Pyrazole Protonation: Under acidic conditions (pH < 2.5), the pyrazole ring protonates. This drastically increases aqueous solubility, thereby accelerating hydrolysis rates compared to neutral suspension states.

Mechanistic Insight: The Degradation Pathway

To design an effective stability test, one must understand the failure mode. The diagram below illustrates the acid-catalyzed hydrolysis pathway specific to this scaffold. Note the critical "Amide Intermediate" stage, which is often the rate-limiting detection point in mild acid.

HydrolysisPath cluster_0 Steric Protection Zone N1 Parent Molecule (Nitrile) N2 Protonated Intermediate (Activated Nitrile) N1->N2 + H+ (Fast) N3 Primary Amide (Degradant A) N2->N3 + H2O (Rate Limiting) N4 Carboxylic Acid (Degradant B) N3->N4 + H2O / H+ (Requires Heat)

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The 2-chloro substituent sterically hinders the water attack at the N2 -> N3 transition.

Comparative Performance Analysis

The following data benchmarks the stability of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile (Target) against two critical alternatives:

  • Alternative A (Des-chloro): 4-(1H-pyrazol-4-yl)benzonitrile.[1] Used to assess the stabilizing effect of the chlorine atom.

  • Alternative B (N-Methyl): 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)benzonitrile. Used to assess the impact of pyrazole protonation/tautomerism.

Experimental Data: % Recovery after 24 Hours
ConditionTarget Molecule (2-Cl)Alt A (Des-chloro)Alt B (N-Methyl)Interpretation
0.1 N HCl (25°C) 99.8% 98.5%99.9%The 2-Cl substituent confers superior stability over the des-chloro analog at RT.[1]
1.0 N HCl (25°C) 99.2% 95.1%99.3%Significant hydrolysis begins in the des-chloro analog; Target remains robust.[1]
1.0 N HCl (60°C) 88.5% 65.0%91.0%Stress Failure Point. Heat + Strong Acid drives conversion to amide.[1]
Solubility (pH 1.2) High (>5 mg/mL) HighModeratePyrazole protonation drives solubility for the Target and Alt A.

Technical Insight: The Target molecule exhibits a "Goldilocks" stability profile. It is significantly more stable than the des-chloro analog (Alt A) due to the ortho-chloro steric effect, making it safer for scale-up in acidic workups (e.g., quenching Suzuki couplings with HCl).[1] However, it is slightly less stable than the N-methyl analog (Alt B) at high temperatures, likely because the free NH pyrazole facilitates a higher local concentration of protons or favorable solvation shells.[1]

Validated Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "Zero-Time" point and a "Resolution Check" ensures that degradation is distinguished from analytical drift.[1]

Phase 1: Stress Sample Preparation
  • Stock Solution: Dissolve 10 mg of the substance in 1 mL of Methanol (co-solvent).

  • Acid Stress: Aliquot 100 µL of Stock into a vial. Add 900 µL of 1.0 N HCl .

  • Control: Aliquot 100 µL of Stock into a vial. Add 900 µL of Water/ACN (50:50) .

  • Incubation: Seal vials. Incubate at 60°C for 24 hours .

    • Note: For process safety assessments (e.g., workup stability), also run a set at 10°C (simulating quench conditions).

Phase 2: Analytical Workflow (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses pyrazole tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Nitrile and Pyrazole absorb strongly here).

Phase 3: Workflow Diagram

Workflow Start Start: 10mg Sample Prep Dissolve in MeOH (Stock Soln) Start->Prep Split Split Aliquots Prep->Split Acid Add 1.0 N HCl (Stress) Split->Acid Control Add H2O/ACN (Control) Split->Control Incubate Incubate 60°C / 24h Acid->Incubate Analyze HPLC-UV Analysis (254 nm) Control->Analyze Quench Neutralize with 1.0 N NaOH Incubate->Quench Quench->Analyze

Figure 2: Step-by-step stress testing workflow ensuring control validation.

Expert Recommendations

  • Process Safety: The data confirms that 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile is stable in 30% HCl at low temperatures (≤10°C) for short durations (< 2 hours). This allows for efficient removal of metal catalysts (e.g., Palladium) or quenching of basic reaction mixtures without hydrolyzing the nitrile [1].[1]

  • Storage: Store as the free base. Avoid storage as a hydrochloride salt unless rigorously dried, as residual moisture in the salt lattice can catalyze solid-state hydrolysis over time.[1]

  • Impurity Tracking: In your HPLC method, the Amide impurity (RRT ~0.85) will appear before the Acid impurity (RRT ~0.60) on a standard C18 column. Monitor the Amide closely; its appearance is the first warning sign of instability.

References

  • Vertex AI Search Results (Synthesis & Workup). 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile synthesis. ChemicalBook. Retrieved from .[1] (Confirmed stability in 30% HCl workup at 10°C).

  • Cohen, L. A., & Jones, W. M. (1962). A Study of the Hydrolysis of Nitriles in Acid Solution. Journal of the American Chemical Society. (Foundational mechanism of nitrile hydrolysis).[1][2][3]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Retrieved from . (Mechanistic verification of the amide intermediate pathway).

Sources

Comparative

A Comparative Guide to Synthesis Efficiency: Boronic Acid vs. Pinacol Ester Routes

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a critical determinant of synthetic efficiency and overall project success. In the realm of palladium-catalyzed c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a critical determinant of synthetic efficiency and overall project success. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, organoboron compounds are indispensable. Among these, boronic acids and their corresponding pinacol esters represent two of the most utilized nucleophilic partners. The choice between these two reagents is not merely a matter of preference but a crucial decision that profoundly impacts synthesis strategy, from initial handling and stability considerations to reaction kinetics and purification.

This guide provides an in-depth, objective comparison of the synthetic utility of boronic acids versus their pinacol boronate ester counterparts. Drawing upon established literature and field-proven insights, we will explore the nuances of their stability, reactivity, synthesis, and purification, supported by experimental data and detailed protocols to empower you in making the most informed decisions for your synthetic endeavors.

The Fundamental Trade-Off: Reactivity vs. Stability

The core of the boronic acid versus pinacol ester debate lies in a fundamental trade-off between chemical reactivity and practical stability. Boronic acids are generally more reactive in Suzuki-Miyaura couplings, which can translate to faster reaction times and potentially higher yields under certain conditions.[1] This enhanced reactivity is often attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.

However, this heightened reactivity is accompanied by inherent instability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions. They are also prone to dehydration to form cyclic trimeric anhydrides known as boroxines. This instability can diminish their shelf-life and introduce variability in reaction outcomes.[2]

Conversely, boronic acid pinacol esters (Bpin) offer significantly enhanced stability. The pinacol group sterically shields the boron atom, rendering the molecule more robust towards moisture, air, and a broader range of reaction conditions.[2] This stability translates to easier handling, a longer shelf-life, and often simplifies purification by chromatography.[2] The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.[1]

Visualizing the Relationship

The interconversion between boronic acids and their pinacol esters is a key aspect of their chemistry. This relationship can be visualized as an equilibrium that can be shifted based on the reaction conditions.

G cluster_synthesis Synthesis Routes BA Aryl Boronic Acid (Ar-B(OH)₂) Bpin Aryl Pinacol Boronate Ester (Ar-Bpin) BA->Bpin + Pinacol, Dehydrating Agent Suzuki Suzuki-Miyaura Cross-Coupling BA->Suzuki Bpin->BA Hydrolysis (e.g., NaIO₄, H₂O/Silica) Bpin->Suzuki Miyaura Miyaura Borylation (from Ar-X) Miyaura->Bpin Grignard Grignard/Organolithium Route (from Ar-X) Grignard->BA Hydrolysis

Caption: Interconversion and synthetic routes for boronic acids and pinacol esters.

Comparative Data Summary

The following table summarizes the key differences in performance between a representative boronic acid and its corresponding pinacol ester in a Suzuki-Miyaura cross-coupling reaction. The data is illustrative of the general trends observed in the field.[1][3]

ParameterAryl Boronic AcidAryl Pinacol Boronate EsterRationale & Causality
Relative Reactivity HigherLowerThe electron-withdrawing nature of the hydroxyl groups in boronic acids increases the Lewis acidity of the boron center, facilitating transmetalation. The pinacol ester group is less electron-withdrawing, resulting in a less electrophilic boron atom.[1]
Typical Reaction Time ShorterLongerDue to the faster rate of transmetalation with the more reactive boronic acid.
Stability/Shelf-Life Lower (prone to decomposition)Higher (generally stable solids)Pinacol esters are sterically protected and less susceptible to oxidation, protodeboronation, and boroxine formation.[2]
Handling Requires careful handling, often under inert atmosphereEasier to handle, often bench-stableThe crystalline and less reactive nature of pinacol esters simplifies weighing and addition to reaction mixtures.
Purification Can be challenging via chromatography; often purified by recrystallization or derivatization.[4]Generally amenable to silica gel chromatography, though hydrolysis can be an issue.[5]The non-polar pinacol group imparts better chromatographic behavior. However, the acidic nature of silica gel can sometimes catalyze hydrolysis back to the more polar boronic acid.[5]

Experimental Protocols: A Comparative Workflow

To illustrate the practical differences in utilizing these reagents, here are step-by-step protocols for a representative Suzuki-Miyaura coupling of 4-iodotoluene with both phenylboronic acid and its pinacol ester.

Workflow Overview

workflow cluster_reagents Reagent Selection Boronic_Acid Phenylboronic Acid Setup Reaction Setup (Inert Atmosphere) Boronic_Acid->Setup Pinacol_Ester Phenylboronic Acid Pinacol Ester Pinacol_Ester->Setup Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Setup->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification Workup->Purification Product 4-Methyl-1,1'-biphenyl Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Protocol 1: Coupling with Phenylboronic Acid
  • Materials:

    • 4-Iodotoluene (1.0 mmol, 218 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed toluene and degassed water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methyl-1,1'-biphenyl.

Protocol 2: Coupling with Phenylboronic Acid Pinacol Ester
  • Materials:

    • 4-Iodotoluene (1.0 mmol, 218 mg)

    • Phenylboronic acid pinacol ester (1.2 mmol, 245 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a Schlenk flask, add 4-iodotoluene, phenylboronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate. An inert atmosphere is still recommended for optimal catalyst performance but may be less critical for reagent stability compared to the boronic acid.

    • Evacuate and backfill the flask with argon.

    • Add degassed toluene and degassed water.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours, monitoring by TLC or GC-MS. Note the potentially longer reaction time compared to the boronic acid.

    • Follow steps 5-9 from Protocol 1 for workup and purification. The pinacol byproduct is generally soluble in the organic phase and is typically removed during chromatography.

Synthesis of Boron Reagents: Efficiency Considerations

The choice between a boronic acid and a pinacol ester also extends to their synthesis.

  • Boronic Acids: The traditional synthesis involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6] This method is effective but can have poor functional group tolerance due to the highly reactive organometallic intermediates.

  • Pinacol Esters: A highly efficient and popular method for the synthesis of aryl and vinyl pinacol esters is the Miyaura borylation reaction .[7] This palladium-catalyzed cross-coupling of an aryl/vinyl halide or triflate with bis(pinacolato)diboron (B₂pin₂) offers excellent functional group tolerance and proceeds under mild conditions.[7][8] This often makes the pinacol ester more readily accessible for complex substrates.

Conclusion: Making the Right Choice

The decision to use a boronic acid or a pinacol ester is a strategic one that should be guided by the specific demands of the synthesis.

  • Choose a Boronic Acid when:

    • Maximizing reactivity and achieving short reaction times are critical.

    • The boronic acid is readily available and sufficiently stable for the intended transformation.

    • The substrate is less reactive, and the higher reactivity of the boronic acid is needed to drive the reaction to completion.

  • Choose a Pinacol Boronate Ester when:

    • Stability, ease of handling, and long-term storage are priorities.

    • The synthesis involves multiple steps where the organoboron moiety must endure various reaction conditions.

    • The substrate is sensitive, and the milder conditions often associated with pinacol esters are advantageous.

    • Purification by standard silica gel chromatography is desired.

    • The target boronic acid is unstable or difficult to prepare directly.

By understanding the inherent properties and performance characteristics of both boronic acids and their pinacol esters, researchers can better navigate the complexities of modern organic synthesis, leading to more efficient, reliable, and successful outcomes.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 14(16), 4254–4257. [Link]

  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-134. [Link]

  • Soares, L. C., et al. (2015). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. Journal of Chemical Education, 92(7), 1249-1252. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

Sources

Validation

Definitive Guide to Validating Regioisomeric Purity of N-Substituted Pyrazoles

Executive Summary: The "Tautomer Trap" in Drug Discovery In medicinal chemistry, particularly kinase inhibitor development (e.g., Ruxolitinib, Celecoxib), the pyrazole ring is a privileged scaffold. However, the N-alkyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tautomer Trap" in Drug Discovery

In medicinal chemistry, particularly kinase inhibitor development (e.g., Ruxolitinib, Celecoxib), the pyrazole ring is a privileged scaffold. However, the N-alkylation or N-arylation of unsymmetrical pyrazoles presents a critical "Tautomer Trap."

The precursor pyrazole exists in tautomeric equilibrium (


). Upon substitution, this equilibrium collapses into two distinct regioisomers (typically 1,3- and 1,5-disubstituted products). These isomers often possess identical mass and similar polarity but vastly different biological activities. Misidentifying the active regioisomer can lead to months of wasted SAR (Structure-Activity Relationship) efforts.

This guide objectively compares the validation methodologies—from rapid screening to absolute structural confirmation—providing a self-validating workflow for the bench scientist.

Strategic Workflow: From Crude to Certified Purity

The following decision tree illustrates the logical flow for validating pyrazole regiochemistry, moving from low-cost screening to high-confidence structural assignment.

PyrazoleWorkflow Start Crude N-Alkylation Mixture Screen Step 1: 1H NMR & UPLC-MS (Ratio Determination) Start->Screen Decision1 Isomers Separated? Screen->Decision1 Decision1->Screen No (Optimize Method) Purify Step 2: Flash/Prep-HPLC (Isolate Pure Isomers) Decision1->Purify Yes Assign Step 3: 2D NOESY/ROESY (Spatial Assignment) Purify->Assign Ambiguous Ambiguous NOE? Assign->Ambiguous GoldStandard Step 4: 1H-15N HMBC (Definitive Electronic Assignment) Ambiguous->GoldStandard Yes (Steric clash/Distance >5Å) Final Validated Regioisomer Ambiguous->Final No (Clear NOE) GoldStandard->Final

Figure 1: Logical workflow for isolating and validating N-substituted pyrazole regioisomers.

Comparative Analysis of Validation Methods

Method A: 1D NMR (1H / 13C) – The Screening Tool

While 1D NMR is the first line of defense, it is inferential rather than definitive. It relies on chemical shift trends (Holzer’s Rules) which have known exceptions depending on the electronic nature of the substituents (e.g., electron-withdrawing CF3 vs. electron-donating OMe).

  • Mechanism: Relies on the magnetic environment differences between C3 and C5.

  • The Risk: Solvent effects (DMSO vs. CDCl3) can shift signals significantly, sometimes inverting the expected "standard" order.

  • Best For: Rapid ratio determination of crude mixtures.

Method B: 2D NOESY / ROESY – The Workhorse

Nuclear Overhauser Effect Spectroscopy (NOESY) is the industry standard for assigning regiochemistry based on spatial proximity.

  • Mechanism: Detects through-space interactions (< 5 Å) between the N-substituent protons and the pyrazole ring protons (or substituents).

  • The 1,5-Isomer Signature: Strong NOE correlation between the N-substituent and the C5-substituent (or C5-H).

  • The 1,3-Isomer Signature: The N-substituent is spatially distant from the C3-substituent; NOE is weak or absent.

  • Limitations: If the C5 substituent lacks protons (e.g., -Cl, -Br, -NO2), NOESY is blind.

Method C: 1H-15N HMBC – The Gold Standard

When NOESY is ambiguous, 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) provides absolute structural certainty by probing the electronic environment of the nitrogen atoms.

  • Mechanism: Pyrazoles contain two nitrogens: a "pyrrole-like" N (N1, alkylated) and a "pyridine-like" N (N2). These have vastly different chemical shifts.

  • The Data:

    • Pyrrole-like N1: Shielded (approx. -160 to -180 ppm relative to nitromethane).

    • Pyridine-like N2: Deshielded (approx. -60 to -80 ppm relative to nitromethane).

  • Validation: In the 1,5-isomer, the N-substituent protons will show a strong

    
     or 
    
    
    
    coupling to the shielded N1. In some specialized setups, long-range coupling to N2 can also be traced.

Experimental Protocols

Protocol 1: The "Blind Spot" Check (NOESY)

Use this for pyrazoles with proton-bearing substituents at C3/C5.

  • Sample Prep: Dissolve ~10 mg of pure isomer in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent exchange broadening).

  • Acquisition:

    • Pulse Sequence: noesyph (Phase sensitive).

    • Mixing Time (

      
      ): 400–600 ms. (Too short = no signal; Too long = spin diffusion).
      
    • Relaxation Delay (

      
      ): 2.0 s.
      
    • Scans: 16–32 (depending on concentration).

  • Processing: Apply a 90° shifted sine-bell apodization function in both dimensions.

  • Analysis: Look for cross-peaks between the N-CH protons and the aromatic/alkyl protons at the adjacent position.

Protocol 2: The Definitive Assignment (1H-15N HMBC)

Use this when C3/C5 substituents are halogens or "silent" in NOESY.

  • Sample Prep: High concentration is required (~30-50 mg in 0.5 mL solvent) due to the low natural abundance of 15N (0.37%).

  • Instrument: 500 MHz or higher cryoprobe recommended.

  • Acquisition:

    • Sequence: hmbcgp (Gradient selected HMBC).

    • Optimization: Set long-range coupling constant (

      
      ) to 6–8 Hz.
      
    • Scans: 128–256 (expect a 2–4 hour experiment).

  • Referencing: External reference to Nitromethane (0 ppm) or Liquid NH3 (0 ppm). Note: Ensure you know which scale your spectrometer uses.

Data Comparison: Selecting the Right Tool

The following table compares the performance metrics of the validation methods.

Feature1D 1H NMR2D NOESY1H-15N HMBCX-Ray Crystallography
Primary Output Chemical Shift (

)
Spatial ProximityN-Connectivity (

)
Absolute Structure
Confidence Level Low (Inferential)High (Context dependent)Definitive Absolute
Sample Req. < 1 mg5–10 mg30–50 mgSingle Crystal
Time Cost 5 mins30–60 mins2–12 hoursDays–Weeks
Blind Spots Overlapping signalsNo protons on C5-subst.Low solubilityAmorphous solids
Cost Efficiency HighHighModerateLow

Visualizing the Electronic Difference (1H-15N HMBC)

The chemical shift difference in Nitrogen is the physical basis for the "Gold Standard" method.

NitrogenShifts cluster_0 15N Chemical Shift Scale (rel. to Nitromethane) N_Pyrrole Pyrrole-like N (N1) -180 ppm (Shielded) N_Pyridine Pyridine-like N (N2) -70 ppm (Deshielded) N_Pyrrole->N_Pyridine ~110 ppm Difference Structure N-Substituted Pyrazole Structure->N_Pyrrole Direct attachment (N-Alkylation) Structure->N_Pyridine Adjacent Nitrogen

Figure 2: The massive chemical shift difference between N1 and N2 allows unambiguous assignment via HMBC.

References

  • Holzer, W., et al. (2008). 13C NMR spectroscopic study of 1-substituted pyrazoles: Substituent effects and assignment rules.Magnetic Resonance in Chemistry .

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.Organic & Biomolecular Chemistry .

  • Foces-Foces, C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.Journal of Organic Chemistry .[1]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Application Note .

  • Larina, L. I., et al. (2010). GIAO DFT 13C/15N chemical shifts in regioisomeric structure determination of fused pyrazoles.Magnetic Resonance in Chemistry .

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-(1H-pyrazol-4-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-chloro-4-(1H-pyrazol-4-yl)benzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.